molecular formula C8H9ClO B030972 Benzyl chloromethyl ether CAS No. 3587-60-8

Benzyl chloromethyl ether

Cat. No. B030972
CAS RN: 3587-60-8
M. Wt: 156.61 g/mol
InChI Key: LADPCMZCENPFGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

BCME can be synthesized through various methods, including the catalytic enantioselective carbon-oxygen bond formation processes. One approach involves the chiral phosphine-catalyzed coupling of γ-aryl-substituted alkynoates and alcohols under mild conditions, leading to the enantioselective synthesis of benzylic ethers (Ziegler & Fu, 2016). Additionally, reactions of carbonyl compounds with BCME in the presence of samarium(II) iodide or metallic samarium offer new routes to 1,2-diols, iodohydrins, and cyclopropanols (Imamoto et al., 1991).

Molecular Structure Analysis

The molecular structure of BCME involves a benzylic carbon attached to a chloromethyl ether group. This structure plays a crucial role in its reactivity and the formation of ethers through various synthetic routes. The synthesis of BCME and related ethers, utilizing chloro(phenylmethylene)dimethylammonium chloride and sodium hydrogen telluride, demonstrates the structural flexibility and reactivity of BCME in forming benzyl ethers (Barrett, Read, & Barton, 1981).

Chemical Reactions and Properties

BCME is involved in oxidative cleavage reactions where benzylic ethers and related substrates are oxidatively cleaved to give corresponding aromatic aldehydes and alcohols (Pradhan, Bobbitt, & Bailey, 2009). Moreover, it participates in aromatic substitution reactions, highlighting its versatility in organic synthesis (Olah, Beal, & Olah, 1976).

Physical Properties Analysis

The physical properties of BCME, such as its boiling point, melting point, and solubility, are crucial for its handling and application in chemical synthesis. However, specific details on these properties are tailored to the synthesis methods and conditions under which BCME is produced and used.

Chemical Properties Analysis

BCME's chemical properties, including its reactivity towards nucleophiles, oxidation, and use in etherification reactions, underscore its significance in organic chemistry. Its role in the chemoselective etherification of benzyl alcohols using specific reagents and conditions exemplifies its utility in synthesizing methyl or ethyl ethers selectively (Sun, Guo, Peng, & Li, 2009).

Scientific Research Applications

Application: Chloromethylation of Aromatic Compounds

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Benzyl chloromethyl ether is used in the chloromethylation of aromatic compounds. Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
  • Methods of Application or Experimental Procedures : The chloromethylation of aromatic compounds is carried out with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions . The reaction involves the formation of the chloromethyl cation ([ClCH2]+) promoted by ZnI2. Electrophilic substitution of the aromatic compound gives the desired chloromethylated derivative .
  • Results or Outcomes : The method provides an efficient and convenient way to produce chloromethyl derivatives of aromatic hydrocarbons and O-carbethoxy phenol substrates in good to excellent yields .

Application: Protection of a Diol Moiety

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Benzyl chloromethyl ether is used in the protection of a diol moiety . A diol moiety is a functional group in organic chemistry that consists of two hydroxyl groups attached to the same carbon atom. Protecting groups are used in organic synthesis to temporarily mask a functional group from the reactivity of a certain set of reaction conditions .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary depending on the specific diol moiety and the reaction conditions. Generally, the diol moiety is reacted with Benzyl chloromethyl ether in the presence of a base to form the protected diol .
  • Results or Outcomes : The result is a protected diol that can undergo further reactions without reacting at the diol moiety. After the desired reactions are complete, the protecting group can be removed to reveal the original diol .

Application: Synthesis of Benzyl Ethers

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Benzyl chloromethyl ether is used in the synthesis of benzyl ethers . Benzyl ethers are a class of organic compounds that contain a benzyl group (C6H5CH2-) attached to an ether linkage (-O-). They are used as protecting groups in organic synthesis, and also find applications in the fragrance and flavor industry .
  • Methods of Application or Experimental Procedures : The synthesis of benzyl ethers typically involves the reaction of an alcohol with Benzyl chloromethyl ether in the presence of a base . The alcohol acts as a nucleophile, attacking the electrophilic carbon of the ether linkage in Benzyl chloromethyl ether, resulting in the formation of a new ether linkage and the release of a chloride ion .
  • Results or Outcomes : The result is a benzyl ether, which can be used as a protecting group in further synthetic steps or as a fragrance or flavor compound .

Safety And Hazards

Benzyl chloromethyl ether is a potential carcinogen and a powerful alkylating agent . It is also a mild lachrymator and reacts with water and alcohols, forming hydrogen chloride . It is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

chloromethoxymethylbenzene
Source PubChem
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InChI

InChI=1S/C8H9ClO/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADPCMZCENPFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10956786
Record name [(Chloromethoxy)methyl]benzene
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Molecular Weight

156.61 g/mol
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Product Name

Benzyl chloromethyl ether

CAS RN

3587-60-8, 35364-99-9
Record name Benzyl chloromethyl ether
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Record name Benzyl chloromethyl ether
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Record name (Chloromethoxymethyl)benzene
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Record name [(Chloromethoxy)methyl]benzene
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Record name (chloromethoxymethyl)benzene
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Record name Benzyl chloromethyl ether
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Synthesis routes and methods I

Procedure details

Paraformaldehyde (152 g) power was added to stirred benzyl alcohol (750 g, 6.94 mol), and HCl gas was bubbled into the reaction mixture. The exhaust gas was scrubbed with conc aq NaOH. Reaction progress was monitored by 1H NMR. When the starting material had been consumed, N2 was bubbled through the reaction mixture to remove HCl gas. The mixture was partitioned between water and n-pentane. The organic layer was dried over MgSO4, concentrated, and distilled under vacuum to afford ((chloromethoxy)methyl)benzene boiling at 60-63° C. (350 g, 33%). 1H NMR (400 MHz, CDCl3): 4.76 (s, 2H), 5.54 (s, 2H), 7.36 (m, 5H)
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In either instance, the resulting protected (2R,3S)-3-phenylisoserine ethyl ester compound of formula 8 may simply be converted to the N--CBZ protected C-2' O-BOM-protected (2R,3S) phenylisoserine intermediate hydroxyl by the reaction: ##STR15## Here, the protected (2R,3S)-3-phenylisoserine ethyl ester is dissolved in ethanol/water (ratio 8:1). Lithium hydroxide (or other suitable alkali hydroxide) is added to the solution and the resulting mixture stirred for approximately three hours in order to saponify the compound. The mixture is then acidified (1N HCl) and extracted with ethyl acetate. The resulting organic layer is separated, dried and reduced under vacuum. The residue acid is then isolated for use without further purification. This produces the desired side chain having the general formula: ##STR16## Benzyl itself is another example of a hydrogenatable benzyl protecting group that may be used instead of BOM. The compound of the formula: ##STR17## was therefore produced as above with the substitution of benzyl bromide for BOM-Cl in Reaction V according to the reaction ##STR18## Here, the CBZ protected (2R,3S)-3-phenylisoserine ethyl ester is dissolved in anhydrous THF under a nitrogen atmosphere and cooled to a reduced temperature such as -40° C. or -78° C., for example, in a dry ice/acetone bath followed by the dropwise addition of an alkylithium agent, such as n-butyl lithium, although it is desirable that the alkylithium agent be a straight chain alkyl. The resulting mixture was stirred for about ten minutes. Benzyl bromide (BnBr) was then added dropwise over an interval of about five minutes and the mixture stirred for approximately two to five hours at the reduced temperature. Thereafter, the solution was warmed to -0° C. and quenched with water. The resulting mixture is reduced under vacuum to residue, and this residue is thereafter taken up in ethyl acetate and washed with water and brine. The organic layer may then be dried and reduced under vacuum and the residue recrystallized from ethyl acetate:hexane or chromatographed with ethyl acetate:hexane to give the compound of Formula 10.
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Synthesis routes and methods IV

Procedure details

A mixture of 216.28 g. of benzyl alcohol, 61.44 g. of paraformaldehyde, 481.6 g. of anhydrous magnesium sulfate and 1200 ml. of methylene chloride is cooled to a temperature of between -50° to -55°C in a dry ice-acetonitrile bath, and the stirred cold solution is saturated with anhydrous hydrogen chloride gas. The reaction mixture is kept at -50° to -55°C for 10 minutes further, and then excess of hydrogen chloride is eliminated by passing a stream of nitrogen during 30 minutes. The reaction mixture is filtered and the solid material washed well with pentane, and the combined filtrates are evaporated to dryness at a temperature below 30°C, to produce an oil which is distilled under reduced pressure to yield chloromethyl benzyl ether.
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Synthesis routes and methods V

Procedure details

In a similar manner to the procedures described in Reference Example 3, reactions were carried out using 6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-dione, instead of pyrimidine-2,4-dione, and using 2-(trimethylsilyl)ethoxymethyl chloride, instead of benzyloxymethyl chloride, to give the title compound (yield 71%) as a pale yellow powder.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl chloromethyl ether
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Benzyl chloromethyl ether
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Benzyl chloromethyl ether
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Benzyl chloromethyl ether
Reactant of Route 5
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Benzyl chloromethyl ether
Reactant of Route 6
Benzyl chloromethyl ether

Citations

For This Compound
687
Citations
T Imamoto, T Hatajima, N Takiyama… - Journal of the …, 1991 - pubs.rsc.org
… Although detailed mechanistic study has not yet been carried out, we suppose that benzyl chloromethyl ether reacts with 2 equiv. of SmI2 to provide benzyloxymethylsamarium(III) …
Number of citations: 53 pubs.rsc.org
DA Goff, RN Harris III, JC Bottaro… - The Journal of Organic …, 1986 - ACS Publications
… temperature and stirring for 1 to 2 h, that benzyl chloromethyl ether and chloromethyl methyl ether were formed in the ratio of 3:1, respectively, as evidenced by NMR. Unlike the reaction …
Number of citations: 62 pubs.acs.org
C Gómez, B Maciá, VJ Lillo, M Yus - Tetrahedron, 2006 - Elsevier
… In only one case, for benzyl chloromethyl ether, the same methodology afforded 2-phenylethanol as a consequence of a [1,2]-Wittig rearrangement. This result prompted us to study the …
Number of citations: 24 www.sciencedirect.com
DS Connor, K GW - 1972 - pascal-francis.inist.fr
BENZYL CHLOROMETHYL ETHER … BENZYL CHLOROMETHYL ETHER …
Number of citations: 44 pascal-francis.inist.fr
GM Talybov - 2017 - dspace.spbu.ru
Condensation of chloromethyl benzyl ether with arylaldehydes and sodium hydroxide in conditions of phase transfer catalysis (the catalyst — TEBACl) is investigated. The method of …
Number of citations: 0 dspace.spbu.ru
KM Khan, N Iqbal, M Arfan - Letters in Organic Chemistry, 2008 - academia.edu
… Benzyloxymethyl group is an attractive protecting group in the sense that it can easily be removed in mild acidic as well as in neutral conditions through catalytic hydrogenation [6] …
Number of citations: 0 www.academia.edu
JH Zaidi, KM Khan, S Mir, NI Gunjial… - Letters in Organic …, 2008 - academia.edu
… Benzyloxymethyl group is an attractive protecting group in the sense that it can easily be removed in mild acidic as well as in neutral conditions through catalytic hydrogenation [6] …
Number of citations: 5 www.academia.edu
JA Du Preez, Hester E.*, Garbers, Christoph … - South African Journal …, 1980 - journals.co.za
… Since allyl and benzyl ethers11 are cleaved with ease by a series of reagents, the addition of allyl chloromethyl ether and benzyl chloromethyl ether to olefins and the subsequent …
Number of citations: 5 journals.co.za
HW Pinnick - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 3587‐60‐8 ] C 8 H 9 ClO (MW 156.61) InChI = 1S/C8H9ClO/c9‐7‐10‐6‐8‐4‐2‐1‐3‐5‐8/h1‐5H,6‐7H2 InChIKey = LADPCMZCENPFGV‐UHFFFAOYSA‐N (protecting group for …
Number of citations: 0 onlinelibrary.wiley.com
TH Chan, AE Schwerdtfeger - The Journal of Organic Chemistry, 1991 - ACS Publications
… When the decalin 5 was treated with NaH in THF at 0 C and the resulting anion 7 was reacted with benzyl chloromethyl ether, the O-alkylated products 9 and 10 were obtained in 35% …
Number of citations: 21 pubs.acs.org

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